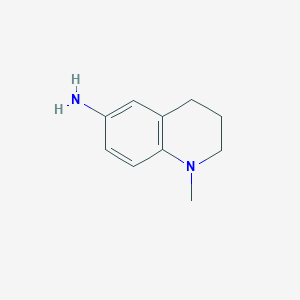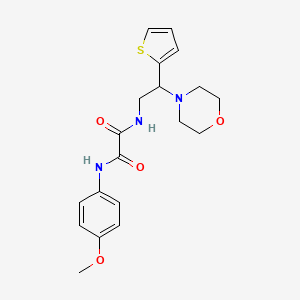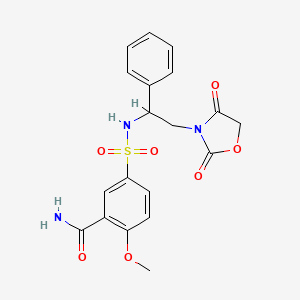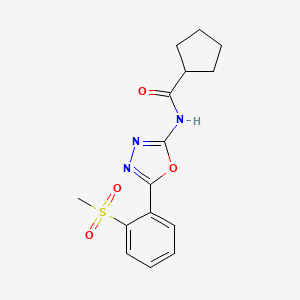
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine compound with a structure that includes a quinoline ring system.
作用機序
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1MeTIQ) is an endogenous substance that has a broad spectrum of action in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors , which play a crucial role in regulating mood, reward, and motor control.
Mode of Action
1MeTIQ exerts its effects through various mechanisms. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine, and shifts dopamine catabolism towards COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters . Furthermore, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
Biochemical Pathways
1MeTIQ affects several biochemical pathways. It has been found to have a significant impact on dopamine metabolism . By inhibiting MAO enzymes, it increases neurotransmitter levels in the brain . This can lead to changes in mood and behavior. Additionally, it has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action are diverse. It demonstrates significant neuroprotective activity . It has been shown to produce an antidepressant-like effect in forced swim test (FST) in rats . Moreover, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other endogenous substances in the brain can affect its action . Additionally, the compound’s action can be influenced by the overall health status of the individual, including the presence of any neurodegenerative diseases .
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of 3,4-dihydroxyphenylacetic acid, lower the production of free radicals, and shift dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . It also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, increasing monoamine neurotransmitter levels in the brain .
Cellular Effects
In terms of cellular effects, this compound exhibits neuroprotective properties . It has been suggested that its mechanism of action may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system . These properties may play an essential role in neuroprotection.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine (DA) receptors . It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This mechanism of action seems to be important for its neuroprotective activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of monoamines . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward the COMT-dependent O-methylation .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydroquinoline-6-nitro using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline with ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline or tetrahydroquinoline derivatives.
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has potential therapeutic applications, including as an antidepressant and neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Both compounds share a similar structure but differ in their biological activities and neuroprotective properties.
1,2,3,4-Tetrahydroquinoline: This compound lacks the methyl and amine groups, resulting in different chemical reactivity and biological effects
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple neurotransmitter systems and provide neuroprotection makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWZQMCSAIZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-59-3 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)


![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)

![7-(2-hydroxyethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2495916.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)
![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)

